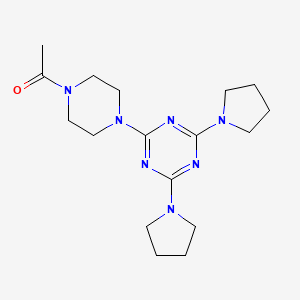![molecular formula C20H16FN3O3 B5738188 N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways, including the NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide has been shown to exhibit various biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system and exhibit neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide. These include investigating its potential as a therapeutic agent in various diseases, exploring its mechanism of action, and developing more efficient synthesis methods that can improve yield and purity. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and in clinical trials.
Synthesis Methods
The synthesis of N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide involves the reaction of 4-fluorobenzoyl hydrazine with 3-aminophenylfuran-2-carboxylate. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the compound obtained depends on the reaction conditions and purity of the starting materials.
Scientific Research Applications
N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a diagnostic and therapeutic agent in various diseases.
properties
IUPAC Name |
N-[3-[(E)-N-[(4-fluorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-13(23-24-19(25)14-7-9-16(21)10-8-14)15-4-2-5-17(12-15)22-20(26)18-6-3-11-27-18/h2-12H,1H3,(H,22,26)(H,24,25)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHYSONHZZSNW-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)


![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)
